molecular formula C13H18FNO B169041 [1-(4-Fluorobenzyl)piperidin-4-yl]methanol CAS No. 174561-04-7

[1-(4-Fluorobenzyl)piperidin-4-yl]methanol

Cat. No. B169041
M. Wt: 223.29 g/mol
InChI Key: FWAZUFNANVXNLF-UHFFFAOYSA-N
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Description

[1-(4-Fluorobenzyl)piperidin-4-yl]methanol, also known as FUBPAM, is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic toxicology.

Scientific Research Applications

[1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. In a recent study, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol was shown to exhibit neuroprotective effects in a mouse model of Parkinson's disease (Wang et al., 2019).
In forensic toxicology, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been identified as a new psychoactive substance and has been found in various illicit drug formulations. [1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been detected in seized drug samples in Europe and Australia (EMCDDA, 2018). Therefore, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol is of significant interest to forensic toxicologists for its potential use in drug screening and analysis.

Mechanism Of Action

The exact mechanism of action of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol is not fully understood. However, it has been proposed that [1-(4-Fluorobenzyl)piperidin-4-yl]methanol acts as a positive allosteric modulator of the dopamine D1 receptor. This receptor is involved in the regulation of various physiological processes, including motor control, reward, and cognition (Liu et al., 2016).

Biochemical And Physiological Effects

[1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been shown to have significant biochemical and physiological effects. In a study conducted on rats, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol was found to increase dopamine release in the prefrontal cortex and striatum (Liu et al., 2016). Furthermore, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol was found to enhance the locomotor activity of rats in a dose-dependent manner (Liu et al., 2016). These findings suggest that [1-(4-Fluorobenzyl)piperidin-4-yl]methanol may have potential applications in the treatment of neurological disorders that are associated with dopamine dysfunction.

Advantages And Limitations For Lab Experiments

One of the main advantages of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol is its high potency and selectivity for the dopamine D1 receptor. This makes [1-(4-Fluorobenzyl)piperidin-4-yl]methanol a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol is its relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on [1-(4-Fluorobenzyl)piperidin-4-yl]methanol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders. Another direction is to explore its use as a tool for studying the role of the dopamine D1 receptor in various physiological processes. Additionally, further research is needed to investigate the long-term effects of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol and its potential for abuse.
Conclusion
In conclusion, [1-(4-Fluorobenzyl)piperidin-4-yl]methanol is a chemical compound that has significant potential applications in various fields of research, including medicinal chemistry, neuroscience, and forensic toxicology. The synthesis method of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol involves a multistep process that has been described in detail in the literature. [1-(4-Fluorobenzyl)piperidin-4-yl]methanol has been shown to act as a positive allosteric modulator of the dopamine D1 receptor and has significant biochemical and physiological effects. Although [1-(4-Fluorobenzyl)piperidin-4-yl]methanol has several advantages as a research tool, further research is needed to investigate its potential as a therapeutic agent and its long-term effects.

Synthesis Methods

The synthesis of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol involves a multistep process that starts with the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base. The resulting intermediate is then reduced using sodium borohydride to yield [1-(4-Fluorobenzyl)piperidin-4-yl]methanol. This synthesis method has been described in detail in a research article published by Liu et al. (2016).

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAZUFNANVXNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440764
Record name [1-(4-fluorobenzyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

CAS RN

174561-04-7
Record name [1-(4-fluorobenzyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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